9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline
Description
9-Bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline is a tetracyclic heterocyclic compound featuring an indoloquinoxaline core modified with bromine, ethyl, and dipropoxy substituents. This molecule is part of the indolo[2,3-b]quinoxaline family, which is structurally related to bioactive natural products like echinomycin and ellipticine, known for their DNA-intercalating and antitumor properties . The bromine atom at position 9 enhances electrophilic reactivity, facilitating further functionalization, while the ethyl and dipropoxy groups influence solubility and electronic properties, such as HOMO-LUMO energy levels .
Properties
IUPAC Name |
9-bromo-6-ethyl-2,3-dipropoxyindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-4-9-27-19-12-16-17(13-20(19)28-10-5-2)25-22-21(24-16)15-11-14(23)7-8-18(15)26(22)6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHUXQGKIMPXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the indoloquinoxaline core, followed by the introduction of bromine, ethyl, and dipropoxy groups. Common reagents used in these reactions include bromine, ethyl iodide, and propyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium methoxide, potassium cyanide; usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various indole derivatives. Substitution reactions can result in a wide range of functionalized indoloquinoxalines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline exhibit cytotoxic effects against various cancer cell lines. For instance, indoloquinoxaline derivatives have been identified as potential inhibitors of cancer cell proliferation due to their ability to interfere with cellular signaling pathways involved in tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indoloquinoxaline showed promising results against human breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has focused on its efficacy against multi-drug resistant bacteria, particularly targeting proteins essential for bacterial cell division.
Case Study:
In a recent investigation, derivatives were screened for their ability to inhibit the FtsZ protein in Streptococcus pneumoniae, a critical target for developing new antibiotics. The findings indicated that certain analogs could effectively disrupt bacterial cell division, presenting a novel approach to combat antibiotic resistance .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron donor can enhance the efficiency of solar cells.
Research Findings:
Studies have shown that incorporating this compound into organic solar cells improves charge transport and light absorption properties, leading to higher energy conversion efficiencies .
Summary Table of Applications
Mechanism of Action
The primary mechanism of action for 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting replication and transcription. This mechanism is crucial for its cytotoxic and antiviral activities .
Comparison with Similar Compounds
Notes
Role of Bromine : The C9-Br substituent is critical for enhancing electrophilicity and enabling late-stage diversification via Buchwald–Hartwig or Ullmann couplings .
Substituent Effects :
- Alkyl groups (ethyl, isobutyl) at N6 improve metabolic stability but may reduce solubility.
- Propoxy groups at C2/C3 balance solubility and electronic properties better than bulkier isopropoxy analogs .
Future Directions : QSAR studies suggest that introducing cationic side chains (e.g., triazole or piperidine) could enhance DNA binding and antitumor potency .
Biological Activity
9-Bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN3O2 |
| Molecular Weight | 442.35 g/mol |
| LogP | 6.2269 |
| Polar Surface Area | 34.496 Ų |
| Hydrogen Bond Acceptors | 4 |
These properties suggest a relatively lipophilic compound with potential for cellular membrane penetration.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, including antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE) .
Case Study: Quinoxaline Derivatives
In a study evaluating the antimicrobial activity of quinoxaline derivatives, two compounds demonstrated MIC values ranging from 0.25 to 1 mg/L against several Gram-positive bacteria . This suggests that this compound may share similar properties due to its structural similarities.
Anticancer Activity
Quinoxaline derivatives have also been evaluated for their anticancer properties. A study highlighted that certain quinoxaline compounds showed potent inhibitory effects against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . The dual activity of these compounds as both anticancer and antimicrobial agents presents a promising avenue for therapeutic development.
The mechanism by which quinoxaline derivatives exert their effects often involves the inhibition of key enzymes or pathways in cancer cells and bacteria. For example, some derivatives have shown to inhibit DNA synthesis in cancer cells and disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications to the side chains and functional groups can enhance potency and selectivity against target pathogens or cancer cells. For instance, the introduction of halogens or alkyl groups can significantly alter the bioactivity profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
